molecular formula C12H9ClO2 B6380660 3-Chloro-5-(2-hydroxyphenyl)phenol CAS No. 1262000-59-8

3-Chloro-5-(2-hydroxyphenyl)phenol

Cat. No.: B6380660
CAS No.: 1262000-59-8
M. Wt: 220.65 g/mol
InChI Key: WSFMDVMTBDOMRG-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-hydroxyphenyl)phenol (CAS 1261990-95-7) is a chlorinated biphenolic compound characterized by its two hydroxyl groups, which make it a versatile intermediate in organic synthesis and pharmaceutical research . Compounds with similar (3,5-dichloro-2-hydroxyphenyl) scaffolds have demonstrated structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile , making them attractive for the development of novel antimicrobial candidates . The structural motifs present in this compound, particularly the phenolic and halogenated characteristics, are often leveraged in the design of bioactive molecules for antimicrobial and antioxidant research . As a building block, it enables selective reactivity and modifications for tailored derivatives . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-5-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFMDVMTBDOMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685837
Record name 5'-Chloro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-59-8
Record name 5'-Chloro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic chlorination represents a foundational approach. In a protocol adapted from the synthesis of 3'-bromo-5'-chloro-2'-hydroxyacetophenone, aluminum chloride (AlCl₃) catalyzes the chlorination of 2-hydroxyphenyl precursors at elevated temperatures (135°C). For instance, bromo- and chloro-substituted acetophenones are synthesized via AlCl₃-mediated halogenation of phenyl acetate derivatives, achieving 77% yield. Similarly, dichloro-substituted pyrrolidine derivatives are prepared using HCl and hydrogen peroxide, underscoring the versatility of electrophilic agents.

Table 1: Electrophilic Chlorination Conditions

CatalystTemperature (°C)Yield (%)SubstrateReference
AlCl₃135772-Bromo-4-chlorophenyl acetate
HCl/H₂O₂Reflux88.51-(2-Hydroxyphenyl)pyrrolidine

Biocatalytic Approaches

Ketoreductase-mediated synthesis, as demonstrated for (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, offers enantioselective advantages. Using Lactobacillus kefiri-derived ketoreductase, α-chloro-3-hydroxyacetophenone is reduced to the S-alcohol with 99.7% conversion and 100% enantiomeric excess (ee) under mild conditions (30–40°C, pH 7.2–7.8). While the target compound lacks a chiral center, this method’s regioselective reduction potential could be repurposed for reductive steps in multi-stage syntheses.

Table 2: Enzymatic Reaction Parameters

Enzyme SourceTemperature (°C)pHConversion (%)ee (%)Reference
Lactobacillus kefiri30–407.2–7.899.7100

Multi-step Protection/Deprotection Strategies

Protective group strategies are critical for managing phenolic hydroxyl groups during chlorination. A patent detailing 5-chloro-2-aminophenol synthesis hydrolyzes 6-chlorobenzoxazolone under acidic conditions, suggesting that acetyl or benzyl protection could shield hydroxyl groups during harsh chlorination steps. For example, 2-hydroxyphenyl acetate derivatives undergo AlCl₃-catalyzed chlorination, followed by hydrolytic deprotection (e.g., NH₄OH, pH 8).

Reaction Optimization and Conditions

Optimizing reaction parameters significantly enhances yields:

  • Temperature : Elevated temperatures (135°C) improve electrophilic substitution kinetics but risk side reactions. Enzymatic methods achieve high efficiency at milder temperatures (30–40°C).

  • Catalyst Loading : AlCl₃ at 10–20 mol% balances activity and cost, while ketoreductase concentrations of 5–25 g/L ensure complete substrate conversion.

  • Solvent Systems : Propan-2-ol and phosphate buffer (pH 7.2–7.8) are optimal for enzymatic and condensation reactions.

Analytical Characterization

Structural confirmation relies on:

  • ¹H/¹³C NMR : Resonances at δ 10.21–12.58 ppm confirm phenolic -OH protons, while aromatic multiplicity indicates substitution patterns.

  • HPLC : Purity assessments (e.g., 99.5–99.7%) and enantiomeric excess measurements.

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 249 for C₈H₆BrClO₂).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Electrophilic SubstitutionCost-effective, scalableLimited regioselectivity77–88.5
Enzymatic CatalysisHigh selectivity, mild conditionsEnzyme cost, substrate specificity99.5–99.7
Protective Group ChemistryFunctional group compatibilityMulti-step, lower atom economy60–90

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(2-hydroxyphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of disinfectants and antiseptics

Mechanism of Action

The primary mechanism of action of 3-Chloro-5-(2-hydroxyphenyl)phenol involves the inhibition of bacterial cell wall synthesis. It targets the membrane-bound part of the electron transport chain, leading to the disruption of cellular respiration and ultimately causing cell death . This compound also induces leakage and protoplast lysis in bacterial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-5-methylphenol

  • Molecular Formula : C₇H₇ClO (vs. C₁₂H₉ClO₂ for the target compound) .
  • Molecular Weight : 142.58 g/mol (vs. ~220.45 g/mol for the target) .
  • Substituent Effects: The methyl group in 3-chloro-5-methylphenol reduces polarity compared to the hydroxyphenyl group in the target compound. This likely decreases water solubility and acidity (pKa) due to diminished hydrogen-bonding capacity.
  • Applications : Used as an intermediate in organic synthesis; lacks the extended conjugation possible in the target compound .

3-Chloro-5-(methylsulfanyl)phenol

  • Molecular Formula : C₇H₇ClOS .
  • Molecular Weight : 174.65 g/mol .

2-(2-Hydroxyphenyl)-benzotriazole (Tinuvin®5050 Component)

  • Functional Groups : The hydroxyphenyl group in Tinuvin®5050 contributes to UV absorption via conjugation with the benzotriazole moiety .
  • Comparison : While the target compound lacks a benzotriazole ring, its hydroxyphenyl group may still offer modest UV absorption properties. However, Tinuvin®5050’s synergistic blend with hindered amine light stabilizers (HALS) enhances photostability, a feature absent in the standalone target molecule .

DFT Studies on Hydroxyphenyl-Chlorophenyl Analogues

  • Example Compound : (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) was analyzed using DFT/B3LYP methods to explore electronic properties .
  • Insights : The hydroxyphenyl group in 4CPHPP stabilizes the molecule via intramolecular hydrogen bonding, a feature likely shared with the target compound. Computational studies predict such structures exhibit low HOMO-LUMO gaps (~4 eV), suggesting reactivity suitable for photochemical applications .

Data Table: Comparative Properties of Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
3-Chloro-5-(2-hydroxyphenyl)phenol C₁₂H₉ClO₂ ~220.45 2-hydroxyphenyl Hypothetical high polarity, H-bonding
3-Chloro-5-methylphenol C₇H₇ClO 142.58 Methyl Low polarity, industrial intermediate
3-Chloro-5-(methylsulfanyl)phenol C₇H₇ClOS 174.65 Methylsulfanyl Lipophilic, redox-active
4CPHPP C₁₅H₁₁ClO₂ 258.70 2-hydroxyphenyl, enone DFT-predicted low HOMO-LUMO gap, H-bonding

Key Research Findings and Implications

  • Substituent Impact : Hydroxyphenyl groups enhance polarity and thermal stability compared to alkyl or sulfur-containing substituents .
  • Computational Predictions : DFT studies on analogs suggest the target compound may exhibit strong intramolecular interactions and UV activity, warranting experimental validation .
  • Application Potential: The hydroxyphenyl moiety positions the compound for exploration in photostabilizers or pharmaceutical intermediates, though synthesis and toxicity data are needed.

Notes on Limitations and Contradictions

  • Data Gaps: Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Discontinued Analog: 3-Chloro-5-(methylsulfanyl)phenol is listed as discontinued, limiting accessible comparative data .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-5-(2-hydroxyphenyl)phenol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation and hydroxylation reactions. For example, phenolic precursors may react with chlorinating agents (e.g., Cl2 or SOCl2) under controlled pH and temperature. Purity validation requires High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) to detect impurities (e.g., residual solvents or byproducts) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the positions of chlorine and hydroxyl groups on the benzene ring .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Refer to OSHA-compliant safety sheets for hazard statements (e.g., H302: "Harmful if swallowed") .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict degradation pathways .

Q. What analytical techniques are essential for characterizing this compound’s electronic and steric properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : To study electronic transitions influenced by the hydroxyl and chloro substituents.
  • X-Ray Crystallography : For resolving steric effects and intermolecular interactions (e.g., hydrogen bonding). SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • Density Functional Theory (DFT) : Computational modeling predicts electron density distribution and reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from twinning, disorder, or poor diffraction quality. Strategies include:

  • Data Redundancy : Collect multiple datasets (e.g., at different temperatures) to validate unit cell parameters.
  • SHELXD/SHELXE : Use these programs for experimental phasing and density modification to improve model accuracy .
  • Twinned Data Refinement : Apply the Twin Law matrix in SHELXL to correct for rotational/pseudo-merohedral twinning .

Q. What experimental designs are optimal for studying the compound’s toxicity mechanisms in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic toxicity via MTT assays and reactive oxygen species (ROS) detection.
  • Metabolomics : LC-MS-based profiling identifies toxic metabolites (e.g., quinone intermediates from hydroxylation) .
  • Literature Meta-Analysis : Follow systematic screening protocols (e.g., PubMed/TOXCENTER filters) to reconcile conflicting toxicity reports .

Q. How can researchers address discrepancies in reported reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).
  • Byproduct Analysis : Employ GC-MS to trace side reactions (e.g., dechlorination or dimerization).
  • Reproducibility Checks : Cross-validate results using independent synthetic routes (e.g., Suzuki coupling vs. Ullmann reaction) .

Methodological Tables

Technique Application Key Parameters Reference
X-Ray CrystallographyStructural determinationR-factor < 0.05, twin law refinement
HPLC-MSPurity validationColumn: C18, mobile phase: MeCN/H2O (70:30)
DFT CalculationsReactive site predictionB3LYP/6-31G(d,p) basis set
Toxicity Screening (HepG2)ROS quantificationIC50 ± SEM from triplicate assays

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